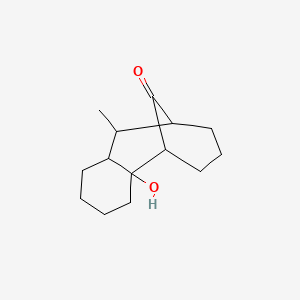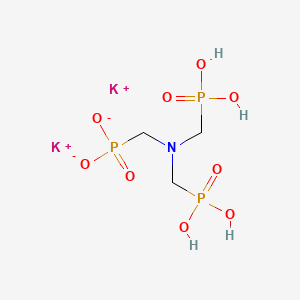
Dipotassium tetrahydrogen (nitrilotris(methylene))trisphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium tetrahydrogen (nitrilotris(methylene))trisphosphonate is a chemical compound with the molecular formula C3H10K2NO9P3. It is a potassium salt of nitrilotris(methylene)trisphosphonic acid, commonly used in various industrial and scientific applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium tetrahydrogen (nitrilotris(methylene))trisphosphonate typically involves the reaction of nitrilotris(methylene)trisphosphonic acid with potassium hydroxide. The reaction is carried out in an aqueous solution, and the pH is adjusted to achieve the desired product . The compound can be isolated as a solid, but it is usually produced and supplied as an aqueous solution .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium tetrahydrogen (nitrilotris(methylene))trisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the compound into lower oxidation states.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation states of phosphorus, while substitution reactions can yield a variety of substituted phosphonates .
Wissenschaftliche Forschungsanwendungen
Dipotassium tetrahydrogen (nitrilotris(methylene))trisphosphonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a chelating agent and a stabilizer in various chemical reactions.
Biology: The compound is employed in biochemical studies to investigate enzyme activities and metal ion interactions.
Wirkmechanismus
The mechanism of action of dipotassium tetrahydrogen (nitrilotris(methylene))trisphosphonate involves its ability to chelate metal ions. This chelation process stabilizes metal ions and prevents them from participating in unwanted reactions. The compound interacts with molecular targets such as enzymes and metal ions, affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexapotassium (nitrilotris(methylene))trisphosphonate
- Pentapotassium hydrogen (nitrilotris(methylene))trisphosphonate
- Tetrapotassium dihydrogen (nitrilotris(methylene))trisphosphonate
- Tripotassium trihydrogen (nitrilotris(methylene))trisphosphonate
Uniqueness
Dipotassium tetrahydrogen (nitrilotris(methylene))trisphosphonate is unique due to its specific potassium salt form, which provides distinct solubility and stability properties compared to other similar compounds. Its ability to form stable aqueous solutions makes it particularly useful in various industrial and research applications .
Eigenschaften
CAS-Nummer |
3998-50-3 |
|---|---|
Molekularformel |
C3H10K2NO9P3 |
Molekulargewicht |
375.23 g/mol |
IUPAC-Name |
dipotassium;[phosphonatomethyl(phosphonomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C3H12NO9P3.2K/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;/q;2*+1/p-2 |
InChI-Schlüssel |
BLMZBNVBODQHHX-UHFFFAOYSA-L |
Kanonische SMILES |
C(N(CP(=O)(O)O)CP(=O)([O-])[O-])P(=O)(O)O.[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


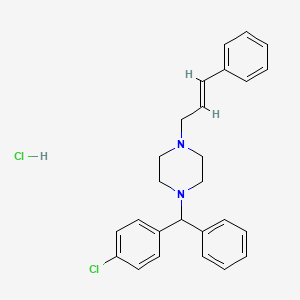

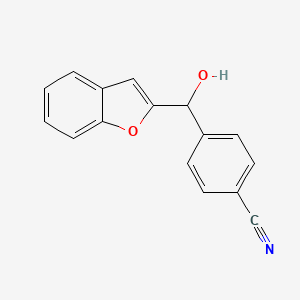
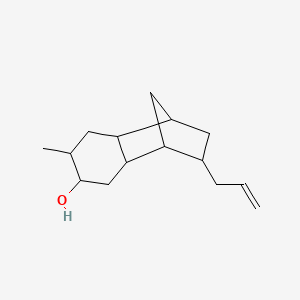
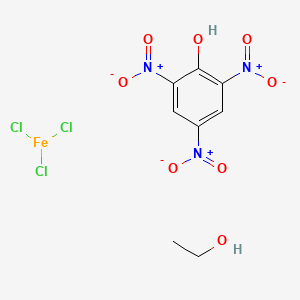
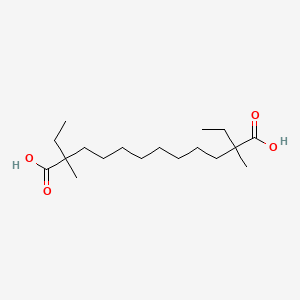
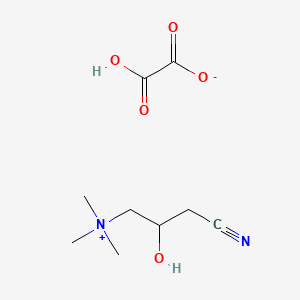

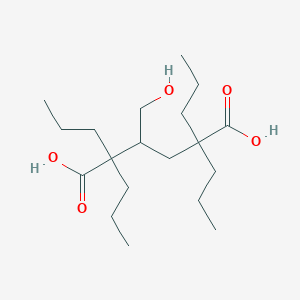

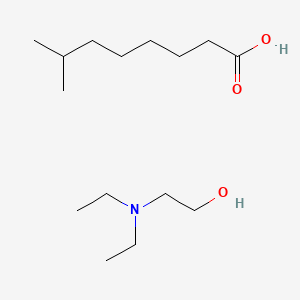
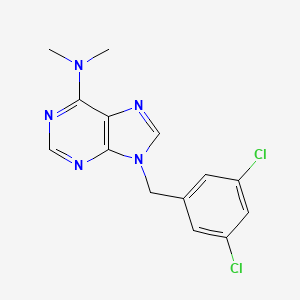
![Dibutyl 4,4'-[pentamethylenebis(oxy)]dibenzimidate](/img/structure/B12676667.png)
